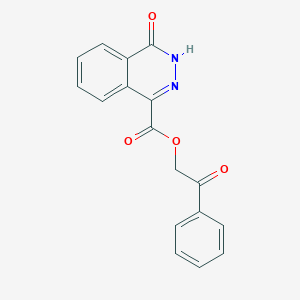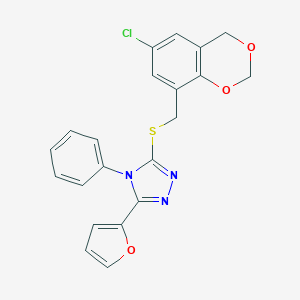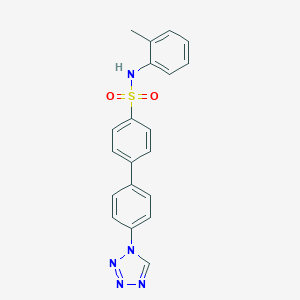![molecular formula C26H28N2O5 B299723 N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B299723.png)
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide, commonly known as TMB-4, is a small molecule drug that has shown promising results in various scientific research studies. TMB-4 is a synthetic compound that belongs to the family of benzamides and has a molecular weight of 568.69 g/mol. It is a potent inhibitor of the enzyme myeloperoxidase (MPO), which plays a crucial role in the inflammatory response of the body.
作用机制
TMB-4 inhibits the activity of myeloperoxidase (N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide), an enzyme that plays a crucial role in the inflammatory response of the body. N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide is involved in the production of reactive oxygen species (ROS) and the formation of oxidized lipids and proteins, which contribute to tissue damage and inflammation. TMB-4 binds to the active site of N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide and prevents its activity, thereby reducing the production of ROS and oxidized lipids and proteins.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects in various scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TMB-4 has also been shown to protect against oxidative stress-induced damage in neuronal cells by reducing the production of ROS and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
实验室实验的优点和局限性
TMB-4 has several advantages for lab experiments, such as its potent inhibitory activity against N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide and its ability to reduce the levels of pro-inflammatory cytokines and chemokines. However, TMB-4 has some limitations, such as its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on TMB-4. One direction is to investigate its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to study its neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis method of TMB-4 and to develop more water-soluble forms of the compound.
合成方法
TMB-4 is synthesized in a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4,5-trimethoxybenzylamine with benzyl chloroformate to form N-benzyl-3,4,5-trimethoxybenzylamine. The second step involves the reaction of N-benzyl-3,4,5-trimethoxybenzylamine with 2-oxo-2-phenylethyl isocyanate to form N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide. The final product is then purified through column chromatography to obtain a pure form of TMB-4.
科学研究应用
TMB-4 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. TMB-4 has been found to be effective in reducing the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammation. It has also been shown to protect against oxidative stress-induced damage in neuronal cells.
属性
产品名称 |
N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide |
|---|---|
分子式 |
C26H28N2O5 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
N-[1-oxo-3-phenyl-1-[(3,4,5-trimethoxyphenyl)methylamino]propan-2-yl]benzamide |
InChI |
InChI=1S/C26H28N2O5/c1-31-22-15-19(16-23(32-2)24(22)33-3)17-27-26(30)21(14-18-10-6-4-7-11-18)28-25(29)20-12-8-5-9-13-20/h4-13,15-16,21H,14,17H2,1-3H3,(H,27,30)(H,28,29) |
InChI 键 |
BAWMCMDWVWTQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)





![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
